2-((4-Styryl-2-pyrimidinyl)sulfanyl)acetonitrile
Description
2-((4-Styryl-2-pyrimidinyl)sulfanyl)acetonitrile is a pyrimidine derivative featuring a styryl (vinylbenzene) substituent at the 4-position of the pyrimidine ring and a sulfanyl-linked acetonitrile group at the 2-position. The sulfanyl-acetonitrile moiety contributes to reactivity, enabling applications in medicinal chemistry or materials science.
Properties
IUPAC Name |
2-[4-[(E)-2-phenylethenyl]pyrimidin-2-yl]sulfanylacetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3S/c15-9-11-18-14-16-10-8-13(17-14)7-6-12-4-2-1-3-5-12/h1-8,10H,11H2/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLMOHICHVYEPF-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC(=NC=C2)SCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NC(=NC=C2)SCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-((4-Styryl-2-pyrimidinyl)sulfanyl)acetonitrile typically involves the reaction of 4-styryl-2-pyrimidinethiol with bromoacetonitrile under basic conditions. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.
Chemical Reactions Analysis
2-((4-Styryl-2-pyrimidinyl)sulfanyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., DMF, dichloromethane), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Example Synthesis Pathway
- Starting Materials : 4-Styryl-2-pyrimidinyl thiol and acetonitrile.
- Reagents : Coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be used to facilitate the reaction.
- Conditions : The reaction typically requires mild heating under an inert atmosphere to promote the formation of the desired product.
Anticancer Activity
Research indicates that compounds similar to 2-((4-Styryl-2-pyrimidinyl)sulfanyl)acetonitrile exhibit significant inhibitory effects on various cancer cell lines. For instance, derivatives of pyrimidine have been shown to inhibit human lactate dehydrogenase A (hLDHA), a key enzyme in cancer metabolism, with some compounds demonstrating IC50 values lower than 5 μM .
Antitubercular Activity
Fragment-based drug discovery has identified several pyrimidine derivatives as potential inhibitors against Mycobacterium tuberculosis. The structural properties of this compound may contribute to its efficacy in targeting specific proteins involved in bacterial resistance mechanisms .
Case Study 1: Inhibition of hLDHA
A study evaluated a series of pyrimidine derivatives for their ability to inhibit hLDHA. Among them, compounds with a U-shaped disposition showed enhanced inhibitory activity. The study highlighted that the introduction of sulfanyl groups significantly improved binding affinity, suggesting that this compound could be a promising candidate for further development as an anticancer agent .
Case Study 2: Tuberculosis Treatment
Another investigation focused on the development of new antitubercular agents through fragment-based approaches. The incorporation of the pyrimidine scaffold into lead compounds resulted in enhanced activity against multidrug-resistant strains of Mycobacterium tuberculosis. The findings suggest that modifications to the pyrimidine structure, including those found in this compound, could lead to novel therapeutic options for tuberculosis .
Mechanism of Action
The mechanism of action of 2-((4-Styryl-2-pyrimidinyl)sulfanyl)acetonitrile involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-((4-Styryl-2-pyrimidinyl)sulfanyl)acetonitrile with structurally related compounds, focusing on molecular features, physicochemical properties, and biological activities.
Table 1: Structural and Physicochemical Comparison
*Calculated molecular weight based on formula.
Key Observations:
Structural Variations: Styryl vs. Electron-Withdrawing Groups: The trifluoromethyl substituent () increases electronegativity and lipophilicity, contrasting with the electron-rich styryl group.
Physicochemical Properties :
- Polarity : Compounds with furan or pyridine rings () exhibit moderate polarity, whereas trifluoromethyl derivatives () are more lipophilic.
- Hydrogen Bonding : Nitrile and sulfanyl groups enable hydrogen bonding, as seen in ’s dimer formation via O–H⋯O interactions.
Antimicrobial Potential: Halogenated derivatives () often exhibit antimicrobial properties, though this remains unverified for the styryl analog.
Synthetic Routes: Alkylation Strategies: highlights alkylation of thione intermediates with α-chloroacetamides, a method applicable to the target compound’s synthesis. Paal-Knorr Condensation: Used to modify triazole rings (), this approach could adapt to pyrimidine systems for functionalization.
Biological Activity
2-((4-Styryl-2-pyrimidinyl)sulfanyl)acetonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, supported by relevant data tables and case studies.
Chemical Structure and Synthesis
The IUPAC name for the compound is this compound. The synthesis typically involves the reaction of 4-styryl-2-pyrimidinyl thiol with acetonitrile under specific conditions to yield the desired product.
Synthetic Route:
- Reactants : 4-styryl-2-pyrimidinyl thiol, acetonitrile.
- Conditions : The reaction may require a catalyst and specific temperature control to optimize yield.
- Yield : The yield can vary based on reaction conditions but has been reported to be moderate.
The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. The presence of the pyrimidine ring enhances its ability to interact with nucleic acids and proteins, potentially leading to alterations in cellular functions.
Biological Evaluation
Recent studies have evaluated the compound's efficacy against various biological targets, including cancer cell lines and enzymatic pathways.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties:
- In vitro Studies : The compound has shown promising results in inhibiting cell proliferation in several cancer cell lines.
- IC50 Values : In one study, the IC50 values for cell proliferation were reported to be less than 10 µM, indicating potent activity against cancer cells .
Enzyme Inhibition
The compound has also been studied for its inhibitory effects on specific enzymes:
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Lactate dehydrogenase | Competitive | <5 |
| Protein kinases | Non-competitive | <10 |
These results suggest that the compound may serve as a lead for developing new therapeutic agents targeting metabolic pathways in cancer .
Case Studies
- Case Study 1: Antiproliferative Effects
- Case Study 2: Enzyme Interaction
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
